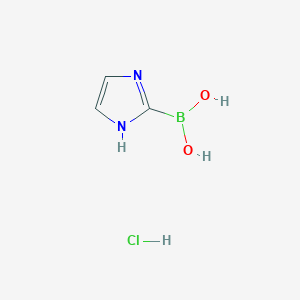(1H-Imidazol-2-yl)boronic acid hydrochloride
CAS No.: 1919022-57-3
Cat. No.: VC7907506
Molecular Formula: C3H6BClN2O2
Molecular Weight: 148.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1919022-57-3 |
|---|---|
| Molecular Formula | C3H6BClN2O2 |
| Molecular Weight | 148.36 |
| IUPAC Name | 1H-imidazol-2-ylboronic acid;hydrochloride |
| Standard InChI | InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2,7-8H,(H,5,6);1H |
| Standard InChI Key | OLLWKWSZBCJCQB-UHFFFAOYSA-N |
| SMILES | B(C1=NC=CN1)(O)O.Cl |
| Canonical SMILES | B(C1=NC=CN1)(O)O.Cl |
Introduction
(1H-Imidazol-2-yl)boronic acid hydrochloride is a chemical compound that combines the properties of boronic acids with the imidazole ring, making it a valuable reagent in organic and medicinal chemistry. This compound is particularly noted for its role in forming carbon-carbon bonds through Suzuki coupling reactions and its potential in sensing applications due to its ability to form reversible complexes with diols.
Synthesis
The synthesis of (1H-Imidazol-2-yl)boronic acid hydrochloride typically involves the reaction of imidazole with boronic acid derivatives. The specific synthesis route may vary depending on the starting materials and conditions.
Applications
-
Suzuki Coupling Reactions: This compound is used as a reagent in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction is widely applied in the synthesis of complex molecules, including pharmaceuticals.
-
Sensing Applications: The boronic acid moiety can form reversible complexes with diols, making it useful in sensing applications, such as detecting sugars or other diol-containing molecules.
Hazard Information
| Hazard Statement | Precautionary Statement |
|---|---|
| H315 - Causes skin irritation | P264 - Wash hands thoroughly after handling. |
| H319 - Causes serious eye irritation | P302+P352 - If on skin: Wash with plenty of soap and water. |
| H335 - May cause respiratory irritation | P304+P340 - If inhaled: Remove person to fresh air and keep comfortable for breathing. |
Storage and Transportation
-
Storage Conditions: Store in an inert atmosphere, in a freezer under -20°C to maintain stability.
-
Transportation: Requires cold-chain transportation to prevent degradation.
Research Findings and Future Directions
Research on (1H-Imidazol-2-yl)boronic acid hydrochloride highlights its potential in organic synthesis and medicinal chemistry. Future studies may focus on optimizing its use in Suzuki coupling reactions and exploring its applications in sensing technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume